molecular formula C6H4N3O7S- B11482479 4-Amino-3,5-dinitrobenzenesulfonate

4-Amino-3,5-dinitrobenzenesulfonate

Cat. No.: B11482479
M. Wt: 262.18 g/mol
InChI Key: QDVQTSSPAQEFEN-UHFFFAOYSA-M
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Description

4-Amino-3,5-dinitrobenzenesulfonate is a chemical compound with the molecular formula C6H5N3O7S It is known for its unique structural properties, which include an amino group, two nitro groups, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dinitrobenzenesulfonate typically involves the nitration of aniline derivatives followed by sulfonation. One common method includes the reaction of chlorobenzene with concentrated sulfuric acid and fuming sulfuric acid, followed by the addition of potassium nitrate. The resulting product is then subjected to ammonolysis and further purification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dinitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4,4’-diaminodiphenyl sulfone .

Scientific Research Applications

4-Amino-3,5-dinitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-3,5-dinitrobenzenesulfonate exerts its effects involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonate group enhances the compound’s solubility and reactivity. These properties enable the compound to act as a catalyst or reactant in various chemical processes .

Comparison with Similar Compounds

    2,4-Dinitroaniline: Similar in structure but lacks the sulfonate group.

    4-Nitroaniline: Contains only one nitro group and an amino group.

    2,6-Dinitroaniline: Similar nitro group arrangement but different substitution pattern on the benzene ring.

Uniqueness: 4-Amino-3,5-dinitrobenzenesulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical behaviors .

Properties

Molecular Formula

C6H4N3O7S-

Molecular Weight

262.18 g/mol

IUPAC Name

4-amino-3,5-dinitrobenzenesulfonate

InChI

InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16)/p-1

InChI Key

QDVQTSSPAQEFEN-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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